

JNJ-47965567: A Comprehensive Technical Guide on its Species-Specific Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: JNJ-47965567

Cat. No.: B608231

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the species-specific pharmacological activity of **JNJ-47965567**, a potent and selective P2X7 receptor antagonist. The information compiled herein, including quantitative data, detailed experimental protocols, and pathway visualizations, is intended to serve as a critical resource for professionals engaged in neuroscience, immunology, and drug development.

Core Focus: Species-Specific Antagonism of the P2X7 Receptor

JNJ-47965567 is a centrally permeable, high-affinity antagonist of the P2X7 receptor, an ATP-gated ion channel implicated in a range of physiological and pathological processes, including neuroinflammation, chronic pain, and mood disorders.^{[1][2]} Understanding the compound's activity across different species is paramount for the preclinical evaluation and translational development of P2X7-targeted therapeutics.

Quantitative Pharmacological Data

The following tables summarize the in vitro potency and binding affinity of **JNJ-47965567** against human, rat, and mouse P2X7 receptors.

Table 1: Functional Potency (pIC50) of **JNJ-47965567** in Calcium Flux Assays^{[3][4]}

Species	pIC50 (± SEM)
Human	8.3 ± 0.08
Rat	7.2 ± 0.08
Mouse	7.5 ± 0.1

Table 2: Binding Affinity (pKi) of **JNJ-47965567** in Radioligand Binding Assays[3][5]

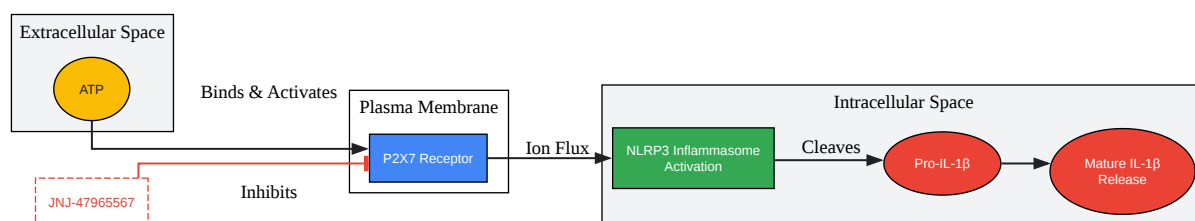
Species	pKi (± SEM)
Human	7.9 ± 0.07
Rat	8.7 ± 0.07

Table 3: Potency (pIC50) of **JNJ-47965567** in IL-1β Release Assays[1][3]

Species & System	pIC50 (± SEM)
Human (Whole Blood)	6.7 ± 0.07
Human (Monocytes)	7.5 ± 0.07
Rat (Microglia)	7.1 ± 0.1

Signaling Pathway and Mechanism of Action

JNJ-47965567 acts as a non-competitive antagonist of the P2X7 receptor.[6] The binding of extracellular ATP to the P2X7 receptor triggers the opening of a non-selective cation channel, leading to downstream signaling cascades, most notably the activation of the NLRP3 inflammasome and the subsequent release of pro-inflammatory cytokines such as IL-1β.[7] **JNJ-47965567** blocks this channel activation.[8]



[Click to download full resolution via product page](#)

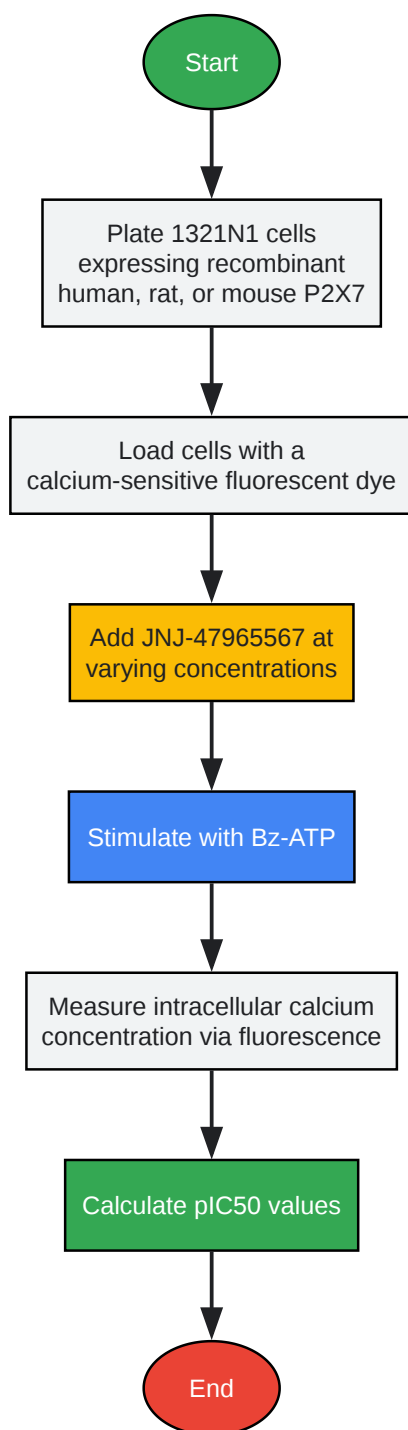
P2X7 receptor signaling and inhibition by **JNJ-47965567**.

Experimental Protocols

In Vitro Bz-ATP-Induced Calcium Flux Assay

This assay is the primary functional screen for determining the potency of P2X7 receptor antagonists.[3]

Workflow:



[Click to download full resolution via product page](#)

Workflow for the in vitro calcium flux assay.

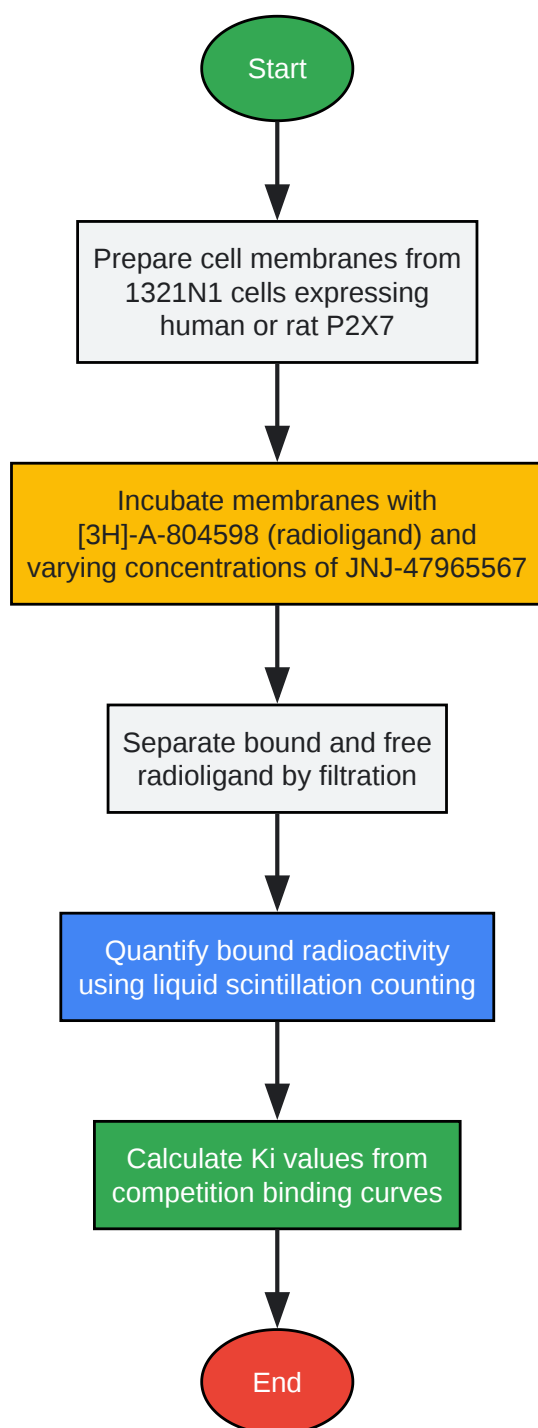
Detailed Methodology:

- Cell Culture: 1321N1 astrocytoma cells stably expressing the recombinant human, rat, or mouse P2X7 receptor are cultured in appropriate media.[\[3\]](#)
- Cell Plating: Cells are seeded into 96-well plates and grown to confluence.
- Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution.
- Compound Incubation: Various concentrations of **JNJ-47965567** are added to the wells and incubated for a defined period.
- Agonist Stimulation: The P2X7 receptor is activated by adding a specific concentration of 2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate (Bz-ATP). The concentration of Bz-ATP used is species-specific: 250 μ M for human and rat, and 600 μ M for mouse.[\[3\]](#)
- Signal Detection: Changes in intracellular calcium are monitored by measuring fluorescence intensity using a plate reader.
- Data Analysis: The concentration-response curves are generated, and the pIC50 values are calculated.

Radioligand Binding Assay

This assay is employed to determine the binding affinity of **JNJ-47965567** to the P2X7 receptor.[\[3\]](#)

Workflow:



[Click to download full resolution via product page](#)

Workflow for the radioligand binding assay.

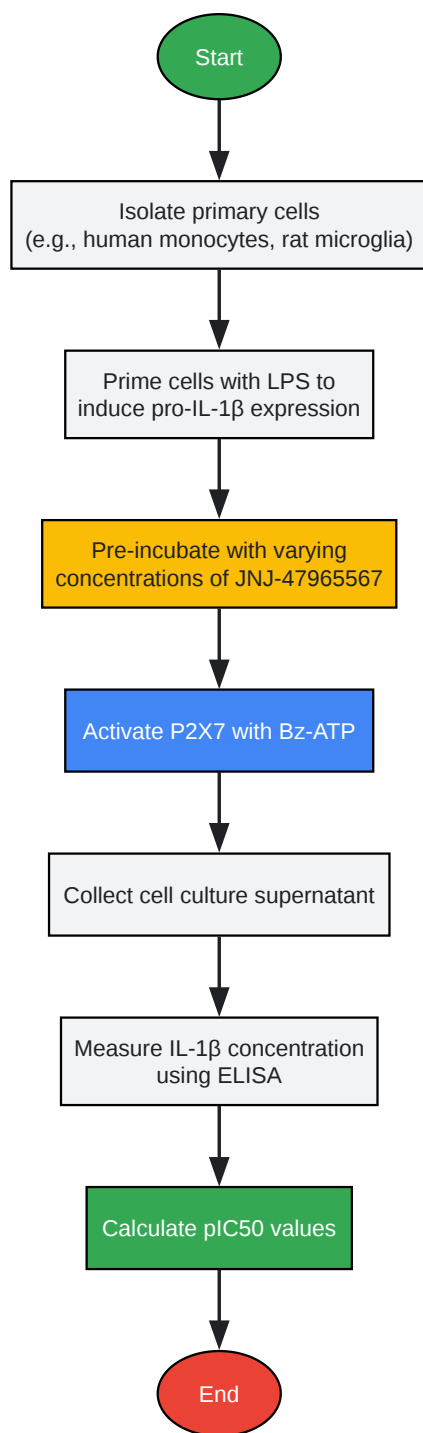
Detailed Methodology:

- Membrane Preparation: Cell membranes are prepared from 1321N1 cells overexpressing either the human or rat P2X7 receptor.[\[3\]](#)
- Binding Reaction: Membranes are incubated with a fixed concentration of a radiolabeled P2X7 antagonist, such as [3H]-A-804598, and a range of concentrations of **JNJ-47965567**.
- Equilibrium: The reaction is allowed to reach equilibrium.
- Filtration: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
- Washing: The filters are washed to remove any non-specifically bound radioactivity.
- Scintillation Counting: The amount of radioactivity retained on the filters is quantified using a liquid scintillation counter.
- Data Analysis: Competition binding curves are plotted, and the inhibitor constant (K_i) is calculated using the Cheng-Prusoff equation.

IL-1 β Release Assay

This assay measures the functional consequence of P2X7 receptor antagonism in a more physiologically relevant system.[\[3\]](#)

Workflow:



[Click to download full resolution via product page](#)

Workflow for the IL-1 β release assay.

Detailed Methodology:

- **Cell Preparation:** Primary cells, such as human peripheral blood mononuclear cells (for monocyte isolation) or rat primary microglia, are isolated and cultured.[3][8]
- **Priming:** To induce the expression of pro-IL-1 β , cells are primed with lipopolysaccharide (LPS).[8]
- **Antagonist Treatment:** After priming, the cells are pre-incubated with different concentrations of **JNJ-47965567**. [8]
- **P2X7 Activation:** The P2X7 receptor is then activated with Bz-ATP to trigger the release of mature IL-1 β . [8]
- **Supernatant Collection:** The cell culture supernatant is collected after a specific incubation period.
- **Quantification of IL-1 β :** The concentration of IL-1 β in the supernatant is measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
- **Data Analysis:** The inhibitory effect of **JNJ-47965567** is quantified, and pIC50 values are determined.

Conclusion

JNJ-47965567 is a potent antagonist of the P2X7 receptor with high affinity for both human and rat isoforms.[3][5] Its central permeability makes it an invaluable tool for investigating the role of the P2X7 receptor in the central nervous system across different preclinical models.[1] The data and protocols presented in this guide offer a comprehensive resource for researchers to design and interpret studies aimed at exploring the therapeutic potential of P2X7 receptor antagonism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deciphering the Role of JNJ-47965567: A Centrally Acting P2X7 Receptor Antagonist in CNS Pathophysiology [synapse.patsnap.com]
- 3. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JNJ 47965567 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The P2X7 receptor antagonist JNJ-47965567 administered thrice weekly from disease onset does not alter progression of amyotrophic lateral sclerosis in SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [JNJ-47965567: A Comprehensive Technical Guide on its Species-Specific Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608231#jnj-47965567-species-specific-activity-human-rat-mouse]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com